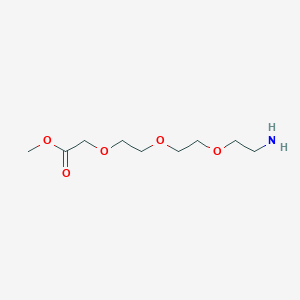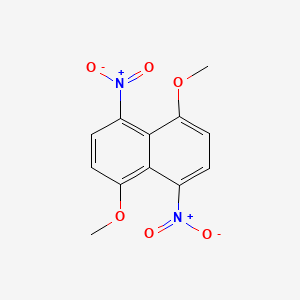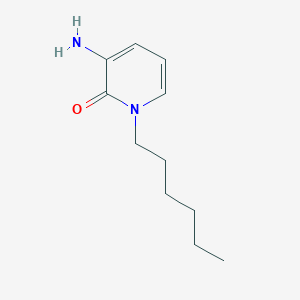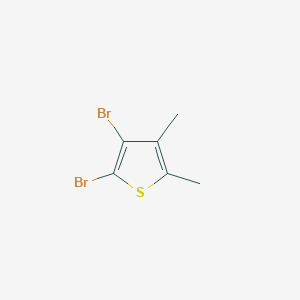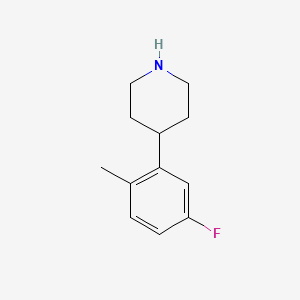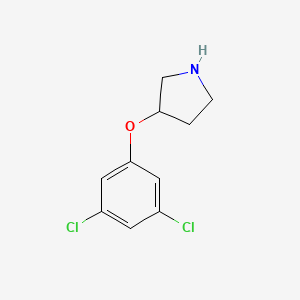
3-(3,5-Dichlorophenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenoxy)pyrrolidine: is a chemical compound with the molecular formula C10H11Cl2NO. It features a pyrrolidine ring substituted with two chlorine atoms and a phenoxy group. The compound’s structure is as follows:
This compound
!Compound Structure)
Méthodes De Préparation
Synthetic Routes:: There are several synthetic routes to prepare 3-(3,5-Dichlorophenoxy)pyrrolidine. One common method involves the reaction of 3,5-dichlorophenol with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3,5-dichlorophenol, pyrrolidine
- Base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Organic solvents such as ethanol or methanol
- Temperature: Room temperature or slightly elevated
- Reaction time: A few hours
Industrial Production Methods:: Industrial production methods may vary, but the above synthetic route serves as a fundamental basis for large-scale production.
Analyse Des Réactions Chimiques
3-(3,5-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: The chlorine atoms can be substituted with other functional groups.
Ring-opening reactions: The pyrrolidine ring can open under specific conditions.
Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include derivatives of this compound.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to bioactive compounds and drug development.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mécanisme D'action
The exact mechanism by which 3-(3,5-Dichlorophenoxy)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, similar compounds include other halogenated pyrrolidines or phenoxy-substituted derivatives.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9/h3-5,9,13H,1-2,6H2 |
Clé InChI |
IYISORFGLPXZEH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


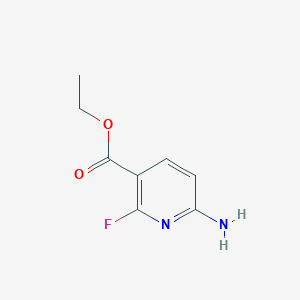
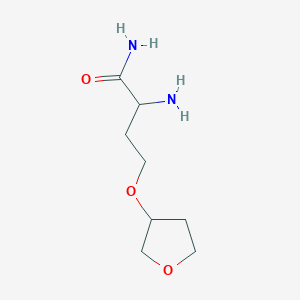
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
